2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a 4-methylphenyl group attached at the 2-position.
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine is the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process . It is responsible for the biosynthesis of prostaglandins, which are mediators that interfere in the inflammatory process .
Mode of Action
This compound interacts with the active site of the COX-2 enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The reduction in prostaglandin levels leads to a decrease in inflammation .
Biochemical Pathways
The action of this compound affects the prostaglandin biosynthesis pathway . By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, particularly PGE2 . PGE2 is known to increase pain and tissue blood flow during inflammation .
Pharmacokinetics
The compound’s ability to inhibit the cox-2 enzyme both in vitro and in vivo suggests that it has adequate bioavailability .
Result of Action
The inhibition of the COX-2 enzyme by this compound results in a decrease in prostaglandin production . This leads to a reduction in inflammation, as prostaglandins play a key role in the inflammatory process . In addition, the compound has shown considerable inhibitory effects on MCF-7 breast cancer cells .
Biochemical Analysis
Biochemical Properties
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . The nature of this interaction involves the compound fitting into the active site of the COX-2 enzyme, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are largely related to its role as a COX-2 inhibitor. By inhibiting COX-2, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as the COX-2 enzyme . This binding interaction results in the inhibition of the enzyme, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Its role as a COX-2 inhibitor suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role as a COX-2 inhibitor, it likely interacts with enzymes and cofactors involved in the synthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyrimidine ring system.
Another approach involves the use of multicomponent reactions, where 2-aminopyrimidine, 4-methylbenzaldehyde, and an appropriate isocyanide are combined in a one-pot reaction. This method offers the advantage of simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups at specific positions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.
Scientific Research Applications
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyrimidine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine: Contains a chlorine atom instead of a methyl group, leading to different electronic and steric effects.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine: The presence of a methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its chemical reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-3-5-11(6-4-10)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPRTYODRQWLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808535 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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